Exemestane

Catalog No.
S548666
CAS No.
107868-30-4
M.F
C20H24O2
M. Wt
296.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Exemestane

CAS Number

107868-30-4

Product Name

Exemestane

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

InChI

InChI=1S/C20H24O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1

InChI Key

BFYIZQONLCFLEV-DAELLWKTSA-N

SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Solubility

Non-soluble
Freely soluble in N,N-dimethylformamide; soluble in methanol; practically insoluble in water
6.83e-03 g/L

Synonyms

6-methyleneandrosta-1,4-diene-3,17-dione, Aromasil, Aromasin, Aromasine, examestane, exemestane, FCE 24304, FCE-24304

Canonical SMILES

CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)C=C[C@]34C

Description

The exact mass of the compound Exemestane is 296.17763 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as non-solublefreely soluble in n,n-dimethylformamide; soluble in methanol; practically insoluble in waterin water, 39 mg/l at 25 °c (est)6.83e-03 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758907. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Supplementary Records. It belongs to the ontological category of 3-oxo-Delta(1),Delta(4)-steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Exemestane works by irreversibly inhibiting the aromatase enzyme. Aromatase is responsible for converting androgens, like androstenedione, into estrogens in postmenopausal women. By blocking this conversion, exemestane significantly reduces circulating estrogen levels, thereby hindering the growth of estrogen-dependent breast cancers []. This mechanism makes exemestane a valuable research tool for studying the role of estrogens in various physiological processes and diseases.

Research Applications

  • Breast Cancer: Exemestane is extensively studied as part of adjuvant endocrine therapy (treatment following surgery or other primary therapies) for postmenopausal women with hormone-receptor positive breast cancer. Research focuses on its efficacy in preventing recurrence, improving survival rates, and comparing its effectiveness to other endocrine therapies [].
  • Bone Health: Estrogen plays a crucial role in bone health. Studies investigate the effects of exemestane on bone mineral density and the risk of fractures in postmenopausal women receiving exemestane therapy [].
  • Cognitive Function: Some research explores the potential impact of exemestane on cognitive function in postmenopausal women with breast cancer. This is because estrogen receptors are present in brain regions involved in memory and learning [].
  • Other Cancers: Preliminary research explores the use of exemestane in other hormone-sensitive cancers, such as endometrial cancer and aromatase-inhibitor-resistant breast cancer [, ].

Exemestane is classified as a steroidal aromatase inhibitor, specifically an irreversible one. Its chemical structure is known as 6-methylideneandrosta-1,4-diene-3,17-dione, and it is structurally related to the natural substrate 4-androstenedione. The compound functions by permanently binding to the aromatase enzyme, inhibiting its ability to convert androgens into estrogens, which is crucial for the growth of certain breast cancers . Exemestane is marketed under the trade name Aromasin.

Exemestane is generally well-tolerated, but common side effects include joint pain, hot flashes, and fatigue []. It is not recommended for pregnant or breastfeeding women due to potential fetal harm [].

The primary reaction involving exemestane is its interaction with the aromatase enzyme. Exemestane acts as a false substrate, leading to the formation of an intermediate that irreversibly binds to aromatase's active site. This results in what is termed "suicide inhibition," where the enzyme's function is permanently disabled . The compound undergoes metabolic transformations in the liver, primarily through cytochrome P450 enzymes, resulting in various metabolites that also exhibit biological activity .

Exemestane can be synthesized through several methods, often involving complex organic reactions. One common approach includes the modification of androstenedione through selective hydrogenation and oxidation processes to introduce the methylidene group at position 6 and create the characteristic double bond at position 1 . This synthetic pathway emphasizes the importance of stereochemistry and functional group transformations in achieving the desired pharmacological properties.

The primary application of exemestane is in the treatment of hormone receptor-positive breast cancer in postmenopausal women. It is typically administered after surgery or when other treatments, such as tamoxifen, have failed . Beyond oncology, research into exemestane's potential applications in other hormone-dependent conditions continues.

Exemestane's metabolism primarily involves the cytochrome P450 enzyme CYP3A4. Certain drugs that induce this enzyme, such as rifampicin and St. John's Wort, can significantly lower exemestane levels in the body, potentially compromising its effectiveness . Additionally, estrogens may counteract exemestane's effects by stimulating estrogen synthesis . Therefore, careful management of concomitant medications is essential for optimizing treatment outcomes.

Similar Compounds: Comparison with Other Aromatase Inhibitors

Exemestane belongs to a class of drugs known as aromatase inhibitors. Here’s a comparison with other similar compounds:

Compound NameTypeMechanism of ActionUnique Features
ExemestaneSteroidalIrreversibly inhibits aromataseStructurally similar to 4-androstenedione; irreversible binding
AnastrozoleNon-steroidalReversibly inhibits aromataseCompetitive inhibition; does not permanently alter enzyme function
LetrozoleNon-steroidalReversibly inhibits aromataseSimilar mechanism to anastrozole but may have different pharmacokinetics
FormestaneSteroidalIrreversibly inhibits aromatasePredecessor to exemestane; less commonly used now

Uniqueness of Exemestane: Exemestane's irreversible binding mechanism distinguishes it from non-steroidal aromatase inhibitors like anastrozole and letrozole. Its structural similarity to natural substrates allows for effective competition and inhibition of estrogen production.

Exemestane emerged from systematic efforts to optimize steroidal aromatase inhibitors (AIs) in the late 20th century. Early AIs like aminoglutethimide faced limitations due to nonselective adrenal suppression and toxicity. The discovery of formestane, a first-generation steroidal AI, demonstrated the feasibility of targeting aromatase with substrate analogs but required intramuscular administration.

In the 1990s, researchers at Pharmacia & Upjohn (now Pfizer) developed exemestane as an oral, irreversible AI. Its design leveraged the structural similarity to androstenedione, the natural aromatase substrate, with modifications to enhance binding and inactivation. Clinical trials, including the TEXT and SOFT studies, validated its efficacy in adjuvant therapy for postmenopausal women with estrogen receptor-positive (ER+) breast cancer, leading to FDA approval in 1999. Key milestones include:

  • 1997: Phase I trials confirmed dose-dependent aromatase inhibition and tolerability.
  • 2004: The Intergroup Exemestane Study demonstrated superior disease-free survival compared to tamoxifen.
  • 2012: Combined analysis of TEXT/SOFT trials extended its use to premenopausal women with ovarian suppression.

Classification within Steroidal Aromatase Inhibitors

Exemestane belongs to the Type I steroidal AIs, characterized by irreversible binding to aromatase’s substrate-binding site. This contrasts with Type II nonsteroidal AIs (e.g., letrozole, anastrozole), which reversibly interact with the enzyme’s heme group. The pharmacodynamic profile of exemestane highlights its superiority over earlier generations:

GenerationCompoundClass% Aromatase InhibitionIC₅₀ (nM)
FirstAminoglutethimideType II90.6%4,500
SecondFormestaneType I72.3%30
ThirdExemestaneType I97.9%15
ThirdLetrozoleType II98.9%2.5

Data adapted from clinical studies on postmenopausal women.

The steroidal backbone of exemestane enables covalent modification of aromatase, necessitating de novo enzyme synthesis for functional recovery. This mechanism reduces systemic estrogen levels by >95% in postmenopausal patients, surpassing the efficacy of nonsteroidal AIs in specific cohorts.

Significance in Medicinal Chemistry Research

Exemestane’s structure-activity relationship (SAR) studies have illuminated critical features for AI design:

  • 6-Methylidene group: Enhances binding affinity by mimicking the transition state during aromatase catalysis.
  • 1,4-Diene system: Stabilizes the steroid-enzyme complex through planar conjugation.
  • 17-Ketone: Maintains hydrogen bonding with aromatase residues without undergoing metabolic reduction.

Recent research has explored exemestane metabolites, such as 17β-hydroxyexemestane (17βHE), which retain 80–90% of the parent compound’s inhibitory activity. Synthetic efforts, including isotopically labeled derivatives (e.g., [¹³C₃]exemestane), have facilitated pharmacokinetic and metabolic studies.

Exemestane possesses a systematically defined chemical identity established through internationally recognized nomenclature standards. The compound's primary IUPAC name is (8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,17-dione [1] [2]. This comprehensive nomenclature precisely describes the stereochemical configuration and structural features of the molecule, including the five defined stereocenters that determine its three-dimensional architecture and biological activity [2].

The alternative IUPAC nomenclature, 6-methyleneandrosta-1,4-diene-3,17-dione, reflects the compound's steroid backbone and highlights its relationship to the androstane series [2] [3]. This nomenclature emphasizes the presence of the characteristic α,β-unsaturated ketone system in the A-ring and the distinctive C6-methylidene substituent that distinguishes exemestane from other aromatase inhibitors [4].

The molecular identity is further established through the Chemical Abstracts Service registry number 107868-30-4, which provides unambiguous identification in chemical databases worldwide [1] [5] [6]. Additional chemical identifiers include the European Community number 643-090-2 and the Unique Ingredient Identifier NY22HMQ4BX, ensuring consistent recognition across regulatory and scientific platforms [1].

Structural Elucidation of 6-Methyleneandrosta-1,4-diene-3,17-dione

The structural elucidation of exemestane reveals a complex steroid architecture built upon the cyclopenta[a]phenanthrene framework characteristic of steroid hormones. The molecular formula C₂₀H₂₄O₂ indicates a composition containing twenty carbon atoms, twenty-four hydrogen atoms, and two oxygen atoms, resulting in a molecular weight of 296.40 g/mol and an exact mass of 296.1776 g/mol [1] [6] [7].

The fundamental structural features encompass four fused rings designated as the A, B, C, and D rings following standard steroid nomenclature. The A-ring contains an α,β-unsaturated ketone system with double bonds between C1-C2 and C4-C5, creating a dienone structure that contributes to the molecule's electronic properties and reactivity [4] [8]. The B and C rings adopt saturated cyclohexane conformations, providing structural rigidity while maintaining the steroid backbone geometry [9].

The distinctive C6-methylidene group represents the most significant structural modification from the natural androgen backbone. This exocyclic double bond at the C6 position creates a methylenecyclohexadienone system that serves as the key pharmacophoric element responsible for aromatase inhibition [10] [8]. Crystallographic studies have demonstrated that this methylidene group protrudes into the access channel of the aromatase enzyme, establishing crucial hydrophobic interactions with amino acid residues Thr310, Val370, and Ser478 [8].

The D-ring maintains the cyclopentanone structure typical of 17-ketosteroids, with the C17-keto group positioned in the β-orientation consistent with natural steroid configuration [9]. This structural arrangement facilitates hydrogen bonding interactions with the enzyme backbone, particularly with Met374 and Arg115 residues in the aromatase active site [8].

Physical and Chemical Properties

Melting Point and Thermal Characteristics

Exemestane exhibits well-defined thermal properties that reflect its crystalline nature and molecular stability. The compound demonstrates a melting point range of 192-196°C according to high-purity analytical standards, although some literature sources report a slightly lower range of 155-157°C depending on the crystalline form and purity [5] [11]. The differential scanning calorimetry analysis reveals a characteristic endothermic peak at approximately 186°C, confirming the crystalline nature of the compound [12].

The thermal stability extends well beyond typical pharmaceutical storage temperatures, with no significant decomposition occurring below the melting point under normal atmospheric conditions [13]. Thermogravimetric analysis indicates that exemestane maintains structural integrity up to its melting point, after which thermal decomposition occurs through multiple pathways involving the breakdown of the steroid backbone and the loss of the methylidene functionality [9].

The compound exhibits a boiling point of 453.7 ± 45.0°C at 760 mmHg, indicating high thermal stability in the liquid phase [6]. The flash point occurs at 169.0 ± 25.7°C, establishing important safety parameters for handling and processing procedures [6]. These thermal characteristics support the compound's stability during pharmaceutical manufacturing processes that may involve elevated temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of exemestane reflect its hydrophobic steroid nature and influence its bioavailability and formulation development. The compound demonstrates complete insolubility in water, consistent with its lipophilic character indicated by a calculated LogP value of 3.11 [6] [11]. This hydrophobic nature necessitates the use of organic solvents or specialized formulation techniques for pharmaceutical applications.

In organic solvents, exemestane exhibits favorable solubility characteristics. The compound achieves approximately 20 mg/mL solubility in ethanol, making this an acceptable solvent for analytical and preparative procedures [14]. Dimethyl sulfoxide provides enhanced solubility with concentrations reaching 20-30 mg/mL, establishing it as a preferred solvent for biological assays and research applications [15] [14]. Dimethyl formamide offers similar solubility characteristics with approximately 30 mg/mL dissolution capacity [14].

For aqueous formulations, exemestane requires co-solvent systems to achieve meaningful concentrations. A 1:1 mixture of dimethyl sulfoxide and phosphate-buffered saline achieves approximately 0.5 mg/mL solubility, providing a practical approach for biological studies while maintaining aqueous compatibility [14]. The compound also demonstrates solubility in chloroform and methanol, which are commonly employed in analytical and synthetic procedures [13].

Stability Parameters and Degradation Kinetics

The stability profile of exemestane under various stress conditions has been comprehensively characterized through International Conference on Harmonization guidelines. The compound demonstrates remarkable stability under thermal stress conditions, maintaining integrity up to its melting point without significant decomposition [16]. Photolytic stability studies reveal minimal degradation under standard light exposure conditions, indicating that light protection, while advisable, is not critical for short-term handling [17] [16].

Oxidative stress conditions present the most significant stability challenge for exemestane. Exposure to hydrogen peroxide and other peroxidizing agents generates multiple degradation products, including 6-methylene-estrone and related oxidized metabolites [10] [18]. The degradation pathway involves oxidation of the steroid backbone and modification of the methylidene group, potentially compromising the compound's aromatase inhibitory activity [17].

Hydrolytic stability varies significantly with pH conditions. Under neutral aqueous conditions, exemestane demonstrates acceptable stability suitable for aqueous formulations with appropriate preservative systems [16]. Acidic conditions promote significant degradation through protonation and subsequent hydrolysis of the dienone system, generating multiple hydrolysis products [16]. Basic conditions present the most challenging environment, with extensive degradation producing eleven identified products, including the characterized metabolite 3-hydroxy-1,6-dimethyl-oestratetraen-(1,3,5(10),6)-17-one [16].

The compound exhibits moisture sensitivity, requiring storage in desiccated environments to prevent hydration-induced crystalline changes and potential chemical degradation [12]. Air oxidation occurs gradually under ambient conditions, necessitating the use of inert atmosphere packaging for long-term stability [6]. Optimal storage conditions include temperatures of 2-8°C or -20°C in dry, inert atmospheres to maximize shelf life and maintain chemical integrity [5] [15].

Stereochemical Features and Conformational Analysis

The stereochemical architecture of exemestane encompasses five defined stereocenters located at positions C8, C9, C10, C13, and C14, with the absolute configuration designated as (8R,9S,10R,13S,14S) [1] [2]. This specific stereochemical arrangement is crucial for the compound's biological activity and determines its ability to bind selectively to the aromatase enzyme active site [9].

The molecular conformation adopts the characteristic steroid backbone geometry with the four rings arranged in a chair-chair-chair-envelope configuration [19]. The A and B rings assume chair conformations that position the α,β-unsaturated ketone system in an optimal orientation for electronic conjugation [9]. The C-ring maintains a chair conformation that preserves the overall steroid planarity, while the D-ring adopts an envelope conformation typical of cyclopentanone structures.

Crystal structure analysis reveals that exemestane crystallizes in the orthorhombic space group P2₁2₁2₁, indicating a chiral crystal packing arrangement consistent with the compound's stereochemical properties [9] [20]. The unit cell dimensions demonstrate efficient molecular packing with minimal void spaces, contributing to the compound's physical stability and handling characteristics.

The C6-methylidene group adopts an exocyclic configuration that extends perpendicular to the steroid backbone plane. This spatial arrangement positions the methylidene carbon approximately 3.4 Å from the nearest protein atoms in the aromatase binding site, establishing optimal van der Waals interactions without steric hindrance [8]. The conformational flexibility of this group is limited due to conjugation with the A-ring dienone system, ensuring consistent binding geometry.

The optical activity of exemestane, measured as [α]/D +250° to +300° (c=1 in methanol), confirms the compound's stereochemical integrity and provides a practical method for assessing enantiomeric purity [5] [15]. This high positive rotation reflects the contribution of all five stereocenters to the overall molecular chirality and serves as a quality control parameter in pharmaceutical manufacturing.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

... white to slightly yellow crystalline powder

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

296.177630004 g/mol

Monoisotopic Mass

296.177630004 g/mol

Heavy Atom Count

22

LogP

3.7
log Kow = 2.95 (est)
3.7

Appearance

white solid powder

Melting Point

188-191 °C
155.13 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NY22HMQ4BX

GHS Hazard Statements

Aggregated GHS information provided by 86 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (54.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (98.84%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (46.51%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy.
FDA Label

Livertox Summary

Exemestane is a steroidal inhibitor of aromatase which effectively blocks estrogen synthesis in postmenopausal women and is used as therapy of estrogen receptor positive breast cancer, usually after resection and after failure of tamoxifen. Exemestane has been associated with a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Exemestane
US Brand Name(s): Aromasin
FDA Approval: Yes
Exemestane is approved to treat: Breast cancer that is advanced.
Breast cancer that is early stage and estrogen receptor positive.
Exemestane is used in postmenopausal women who have already been treated with tamoxifen citrate. Exemestane is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic (hormonal).
Exemestane is indicated for the treatment of advanced breast cancer in postmenopausal women whose disease has progressed following tamoxifen therapy. /Included in US product label/
Use of exemestane in premenopausal women is not accepted. /Included in US product label/

Pharmacology

Aromatase is an enzyme that converts hormones to estrogen in the body's adrenal glands. The aromatase inhibitors (AIs) are drugs that reduce estrogen levels by blocking the action of aromatase in the adrenal glands. The selective AIs (SAIs) selectively reduce levels of estrogen without interfering with levels of other steroid hormones that are produced by the adrenal gland. Drugs in this class include anastrozole (Arimidex ™), letrozole (Femara ™) and exemestane (Aromasin ™).
Exemestane is a synthetic androgen analogue. Exemestane binds irreversibly to and inhibits the enzyme aromatase, thereby blocking the conversion of cholesterol to pregnenolone and the peripheral aromatization of androgenic precursors into estrogens. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BG - Aromatase inhibitors
L02BG06 - Exemestane

Mechanism of Action

Breast cancer cell growth may be estrogen-dependent. Aromatase (exemestane) is the principal enzyme that converts androgens to estrogens both in pre- and postmenopausal women. While the main source of estrogen (primarily estradiol) is the ovary in premenopausal women, the principal source of circulating estrogens in postmenopausal women is from conversion of adrenal and ovarian androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) by the aromatase enzyme in peripheral tissues. Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It irreversibly binds to the active site causing permanent inhibition necessitating de novo synthesis to restore enzymatic function. Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on the adrenal biosynthesis of corticosteroids or aldosterone. This reduction in serum and tumor concentrations of estrogen delays tumor growth and disease progression. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.
... exemestane is a potent aromatase inhibitor in men and an alternative to the choice of available inhibitors...
Estrogen deprivation through aromatase inhibition is an effective and selective treatment for some postmenopausal patients with hormone-dependent breast cancer. Exemestane is an irreversible, steroidal aromatase inactivator, structurally related to the natural substrate androstenedione. It acts as a false substrate for the aromatase enzyme, and is processed to an intermediate that binds irreversibly to the active site of the enzyme causing its inactivation, an effect also known as "suicide inhibition." Exemestane significantly lowers circulating estrogen concentrations in postmenopausal women, but has no detectable effect on adrenal biosynthesis of corticosteroids or aldosterone. Exemestane has no effect on other enzymes involved in the steroidogenic pathway up to a concentration at least 600 times higher than that inhibiting the aromatase enzyme.
... Treatment with exemestane suppressed whole body aromatization from a mean pretreatment value of 2.059% to 0.042% (mean suppression of 97.9%). Plasma levels of estrone, estradiol, and estrone sulfate were found to be suppressed by 94.5%, 92.2%, and 93.2%, respectively. This is the first study revealing near total aromatase inhibition in vivo with the use of a steroidal aromatase inhibitor. The observation that exemestane is a highly potent aromatase inhibitor, together with the fact that the drug is administered p.o. and causes limited side effects, suggests that exemestane is a promising new drug for the treatment of hormone sensitive breast cancer.
... Exemestane induces aromatase degradation in a dose-responsive manner (25-200 nmol/L), and the effect can be seen in as early as 2 hours. Metabolic labeling with S(35)-methionine was used to determine the half-life (t(1/2)) of aromatase protein. In the presence of 200 nmol/L exemestane, the t(1/2) of aromatase was reduced to 12.5 hours from 28.2 hours in the untreated cells. ...

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

1.1X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

107868-30-4

Absorption Distribution and Excretion

42%
Following oral administration of radiolabeled exemestane, at least 42% of radioactivity was absorbed from the gastrointestinal tract. Exemestane plasma levels increased by approximately 40% after a high-fat breakfast.
The pharmacokinetics of exemestane are dose proportional after single (10 to 200 mg) or repeated oral doses (0.5 to 50 mg). Following repeated daily doses of exemestane 25 mg, plasma concentrations of unchanged drug are similar to levels measured after a single dose.
Pharmacokinetic parameters in postmenopausal women with advanced breast cancer following single or repeated doses have been compared with those in healthy, postmenopausal women. Exemestane appeared to be more rapidly absorbed in the women with breast cancer than in the healthy women, with a mean tmax of 1.2 hours in the women with breast cancer and 2.9 hours in the healthy women. After repeated dosing, the average oral clearance in women with advanced breast cancer was 45% lower than the oral clearance in healthy postmenopausal women, with corresponding higher systemic exposure. Mean AUC values following repeated doses in women with breast cancer (75.4 ng·hr/mL) were about twice those in healthy women (41.4 ng·hr/mL).
Exemestane is distributed extensively into tissues. Exemestane is 90% bound to plasma proteins and the fraction bound is independent of the total concentration. Albumin and (alpha) 1 -acid glycoprotein both contribute to the binding. The distribution of exemestane and its metabolites into blood cells is negligible.
For more Absorption, Distribution and Excretion (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Exemestane is extensively metabolized, with levels of the unchanged drug in plasma accounting for less than 10% of the total radioactivity. The initial steps in the metabolism of exemestane are oxidation of the methylene group in position 6 and reduction of the 17-keto group with subsequent formation of many secondary metabolites. Each metabolite accounts only for a limited amount of drug-related material. The metabolites are inactive or inhibit aromatase with decreased potency compared with the parent drug. One metabolite may have androgenic activity. Studies using human liver preparations indicate that cytochrome P-450 3A4 (CYP 3A4) is the principal isoenzyme involved in the oxidation of exemestane.

Wikipedia

Exemestane
Citrinin

Drug Warnings

Adverse events of any cause observed in the overall clinical trials program (N=1058) in 5% or greater of patients treated with exemestane 25 mg once daily but not in the comparative study included pain at tumor sites (8%), asthenia (6%) and fever (5%). Adverse events of any cause reported in 2% to 5% of all patients treated with exemestane 25 mg in the overall clinical trials program but not in the comparative study included chest pain, hypoesthesia, confusion, dyspepsia, arthralgia, back pain, skeletal pain, infection, upper respiratory tract infection, pharyngitis, rhinitis, and alopecia.
Less frequent adverse events of any cause (from 2% to 5%) reported in the comparative study for patients receiving /exemestane/ 25 mg once daily were fever, generalized weakness, paresthesia, pathological fracture, bronchitis, sinusitis, rash, itching, urinary tract infection, and lymphedema.
Other adverse effects occurring in at least 5%, regardless of causality, include mental depression, pain, insomnia, anxiety, dyspnea, dizziness, headache, edema, vomiting, abdominal pain, anorexia, cough, flu-like symptoms, hypertension, and constipation.
Lymphocytopenia grade 3 or 4 was also reported in 20% of patients; however, 89% of these patients had a preexisting lower-grade lymphopenia, and 40% either recovered or improved to a lesser severity lymphopenia during exemestane. Patients did not experience a significant increase in viral infections, and no opportunistic infections were observed.
For more Drug Warnings (Complete) data for EXEMESTANE (11 total), please visit the HSDB record page.

Biological Half Life

24 hours
Following oral administration to healthy postmenopausal women, exemestane is rapidly absorbed. After maximum plasma concentration is reached, levels decline polyexponentially with a mean terminal half-life of about 24 hours.
... The terminal half-life was 8.9 hr. Maximal estradiol suppression of 62 +/- 14% was observed at 12 hr.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 to 30 °C (59 to 86 °F). Store in a well-closed container, unless otherwise specified by manufacturer.

Interactions

Co-medications that induce CYP 3A4 (e.g., phenytoin, carbamazepine, phenobarbital, or St. John's wort) may significantly decrease exposure to exemestane. Dose modification is recommended for patients who are also receiving a potent CYP 3A4 inducer.
In a pharmacokinetic interaction study of 10 healthy postmenopausal volunteers pretreated with potent CYP 3A4 inducer rifampicin 600 mg daily for 14 days followed by a single dose of exemestane 25 mg, the mean plasma C max and AUC 0-(infinity) of exemestane were decreased by 41% and 54%, respectively.
Estrogenic agents /have a/ potential pharmacodynamic interaction /with concurrent administration of exemestane. Co-administration produces/ antagonistic pharmacologic effects.

Dates

Modify: 2023-08-15
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2. Burris HA 3rd, Lebrun F, Rugo HS, Beck JT, Piccart M, Neven P, Baselga J, Petrakova K, Hortobagyi GN, Komorowski A, Chouinard E, Young R, Gnant M, Pritchard KI, Bennett L, Ricci JF, Bauly H, Taran T, Sahmoud T, Noguchi S. Health-related quality of life of patients with advanced breast cancer treated with everolimus plus exemestane versus placebo plus exemestane in the phase 3, randomized, controlled, BOLERO-2 trial. Cancer. 2013 May 15;119(10):1908-15. doi: 10.1002/cncr.28010. Epub 2013 Mar 15. Erratum in: Cancer. 2019 Apr 15;125(8):1387-1388. PMID: 23504821.

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